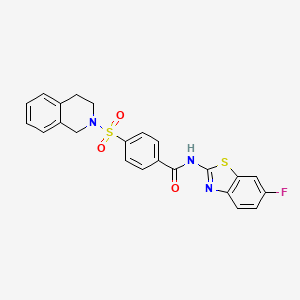

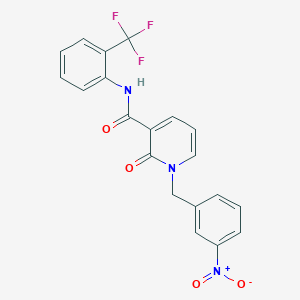

![molecular formula C11H15N5O4S B3020356 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide CAS No. 2097862-02-5](/img/structure/B3020356.png)

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties. Sulfonamides work by inhibiting the growth of bacteria by competing with para-aminobenzoic acid in the biosynthesis of folic acids .

Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical for this class of compounds. For example, it could potentially be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonic acid .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, like our compound, have garnered significant attention in drug discovery due to their privileged structure motif. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability . Researchers have synthesized various 1,2,3-triazole derivatives and evaluated their biological activities. For instance, triazole-modified ribonucleosides displayed antitumor activity against cancer cell lines . Our compound could serve as a scaffold for designing novel drugs targeting specific diseases.

Click Chemistry

The “click chemistry” approach, particularly the Huisgen 1,3-dipolar cycloaddition, has been widely used for synthesizing 1,2,3-triazoles. This method allows efficient and straightforward assembly of complex molecules. Researchers have employed click chemistry to create diverse triazole-based compounds with potential applications in drug development and materials science .

Supramolecular Chemistry

1,2,3-Triazoles participate in supramolecular interactions, forming host-guest complexes and self-assembled structures. Their ability to engage in hydrogen bonding and π-π stacking interactions makes them valuable in designing functional materials, sensors, and molecular recognition systems .

Chemical Biology

Researchers have explored 1,2,3-triazoles as bioconjugation tools. These compounds can be linked to biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery, imaging, and diagnostics. Their biocompatibility and stability make them suitable for applications in chemical biology .

Fluorescent Imaging

1,2,3-Triazoles can be incorporated into fluorescent probes. Their unique photophysical properties allow visualization of cellular processes, protein localization, and tracking of specific molecules. Researchers have developed triazole-based fluorescent dyes for biological imaging applications .

Materials Science

The versatility of 1,2,3-triazoles extends to materials science. Researchers have used these compounds to modify polymers, create functional coatings, and design new materials with tailored properties. Their stability and compatibility with various substrates make them promising candidates for material engineering .

Eigenschaften

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-8-6-9(14-19-8)11-13-10(20-15-11)7-12-21(17,18)16-4-2-3-5-16/h6,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAAAYXVRWQUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

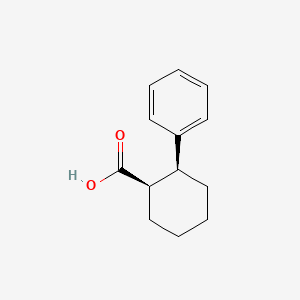

![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)

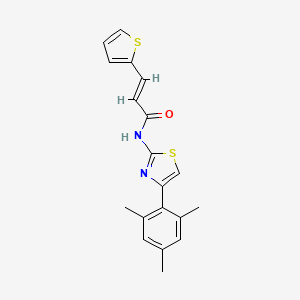

![5-(furan-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B3020283.png)

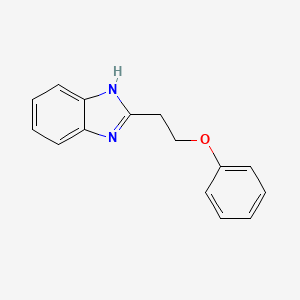

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)

![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)

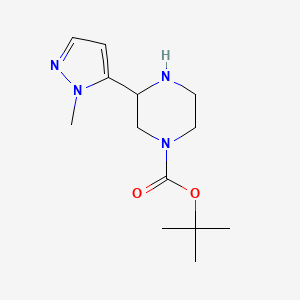

![7-(4-Fluorophenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3020288.png)

![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)

![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B3020295.png)